molecular formula C3H4ClN3O2S B2443120 2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride CAS No. 1496511-49-9

2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride

Cat. No. B2443120
CAS RN: 1496511-49-9
M. Wt: 181.59
InChI Key: UMBLUOCAGHLXNI-UHFFFAOYSA-N
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Description

2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride is a derivative of triazole . Triazoles are nitrogen-containing heterocyclic compounds that have two types: 1,2,3-triazole and 1,2,4-triazole . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .

Scientific Research Applications

Anticancer Evaluation

2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride derivatives have shown potential in anticancer applications. A study by Salinas-Torres et al. (2022) highlighted the synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole and its moderate activity against various cancer cell lines, including renal, central nervous system, colon, and breast cancer cells (Salinas-Torres et al., 2022).

Synthesis and Reactivity

The reactivity of 1,2,3-triazoles with sulfonyl chlorides has been studied, offering insights into the synthesis of 1- and 2-sulfonyl-1,2,3-triazoles. Beryozkina et al. (2015) explored this, observing that the nature of the azolyl ring and the size of the substituent in the sulfonyl chloride significantly affect the ratio of isomers (Beryozkina et al., 2015).

Bioactive Scaffolds Synthesis

A study by Van Hoof et al. (2021) reported a practical method for synthesizing 4-sulfonyl-1,2,3-triazole scaffolds, which have promising bioactivities and applications as anion binders. This method involved a sequential aerobic copper-catalyzed oxidative sulfonylation and Dimroth cycloaddition (Van Hoof et al., 2021).

Cycloaddition Reactions

The Rh(II)-catalyzed cycloadditions of 1-tosyl 1,2,3-triazoles with 2H-azirines, as reported by Wang et al. (2015), facilitate the efficient synthesis of polysubstituted 3-aminopyrroles and 1,2-dihydropyrazines. This represents a novel application of 1-sulfonyl 1,2,3-triazole in cycloaddition reactions (Wang et al., 2015).

Antibacterial Activity

Sreerama et al. (2020) developed a one-pot synthesis method for 1,2,3-triazole derivatives with potential antibacterial activity. The synthesized compounds exhibited significant free radical scavenging and hydrogen donating abilities (Sreerama et al., 2020).

Synthesis of Polysubstituted Pyrroles

Triazoles derived from 2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride have been used in the regiocontrolled synthesis of polysubstituted pyrroles, as demonstrated by Miura et al. (2013). This synthesis involved nickel(0) catalysis and produced a range of pyrrole derivatives (Miura et al., 2013).

properties

IUPAC Name

2-methyltriazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3O2S/c1-7-5-2-3(6-7)10(4,8)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBLUOCAGHLXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride

CAS RN

1496511-49-9
Record name 2-methyl-2H-1,2,3-triazole-4-sulfonyl chloride
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